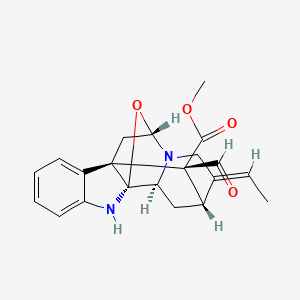![molecular formula C12H10BrClN2O2S B602862 [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine CAS No. 1246821-26-0](/img/structure/B602862.png)
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine is a complex organic compound with a unique structure that includes bromine, chlorine, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This method is favored due to its efficiency and the relatively stable and environmentally benign nature of the reagents used .
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamides .
Scientific Research Applications
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-chloro-2-methylaniline: This compound shares a similar structure but lacks the sulfonamide group.
Chlorantraniliprole: This compound has a similar halogenated structure but is used primarily as an insecticide.
Uniqueness
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine is unique due to its combination of bromine, chlorine, and a pyridine ring, which imparts specific chemical and biological properties.
Properties
CAS No. |
1246821-26-0 |
|---|---|
Molecular Formula |
C12H10BrClN2O2S |
Molecular Weight |
361.64g/mol |
IUPAC Name |
2-bromo-5-chloro-4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H10BrClN2O2S/c1-8-5-10(13)12(6-11(8)14)19(17,18)16-9-3-2-4-15-7-9/h2-7,16H,1H3 |
InChI Key |
KKLCMUGYUSXIKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


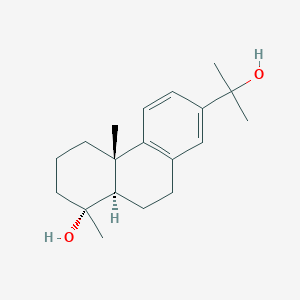
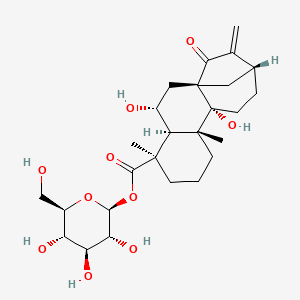
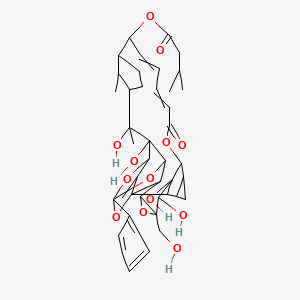
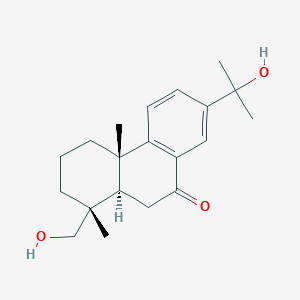

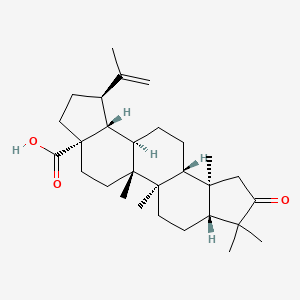
![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B602788.png)

![(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B602791.png)
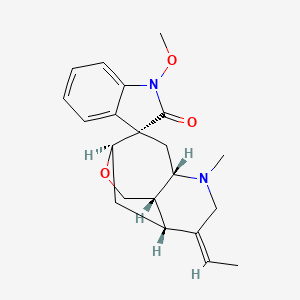
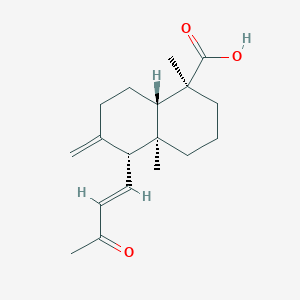
![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)

